4-Methyl-4-phenyl-2-pentyl acetate
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Overview
Description
4-Methyl-4-phenyl-2-pentyl acetate is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol . It is known for its floral, fresh green, and woody balsamic odor, making it a valuable component in the fragrance industry . The compound is also referred to by various names, including 1,3-dimethyl-3-phenylbutyl acetate and benzenepropanol, alpha, gamma, gamma-trimethyl-, acetate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-phenyl-2-pentyl acetate typically involves the esterification of 1,3-dimethyl-3-phenylbutanol with acetic acid or acetic anhydride . The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-phenyl-2-pentyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 1,3-dimethyl-3-phenylbutanol and acetic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: 1,3-dimethyl-3-phenylbutanol.
Scientific Research Applications
4-Methyl-4-phenyl-2-pentyl acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-4-phenyl-2-pentyl acetate primarily involves its interaction with olfactory receptors, leading to the perception of its characteristic odor . The compound’s molecular structure allows it to fit into specific receptor sites, triggering a signal transduction pathway that results in the sensation of smell .
Comparison with Similar Compounds
Similar Compounds
Methylisoamyl acetate: Known for its fruity odor, commonly used in flavorings and fragrances.
Methylisobutylcarbinol acetate: Another ester with a pleasant odor, used in similar applications.
1,3-Dimethylbutyl acetate: Shares structural similarities and is used in the fragrance industry.
Uniqueness
4-Methyl-4-phenyl-2-pentyl acetate stands out due to its unique combination of floral, fresh green, and woody balsamic odor, making it particularly valuable in creating complex fragrance profiles .
Properties
CAS No. |
68083-58-9 |
---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
(4-methyl-4-phenylpentan-2-yl) acetate |
InChI |
InChI=1S/C14H20O2/c1-11(16-12(2)15)10-14(3,4)13-8-6-5-7-9-13/h5-9,11H,10H2,1-4H3 |
InChI Key |
MXIGGIZQUGDKAP-UHFFFAOYSA-N |
SMILES |
CC(CC(C)(C)C1=CC=CC=C1)OC(=O)C |
Canonical SMILES |
CC(CC(C)(C)C1=CC=CC=C1)OC(=O)C |
68083-58-9 | |
Synonyms |
1,3-dimethyl-3-phenylbutyl acetate |
Origin of Product |
United States |
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